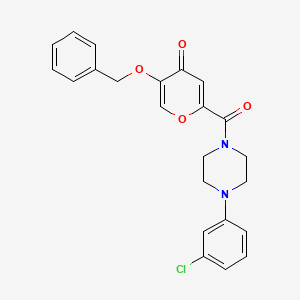![molecular formula C21H24ClN B3001930 3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride CAS No. 140465-47-0](/img/structure/B3001930.png)
3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride” is a complex organic compound. It is likely to be a derivative of isoquinoline, which is a heterocyclic aromatic organic compound . Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring . Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities .
Synthesis Analysis
Isoquinoline and its derivatives have attracted considerable attention for their efficient synthesis methods . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies . Some of these strategies have already been implemented via semi-synthesis or total synthesis .Molecular Structure Analysis
Isoquinoline is a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring . The isoquinoline ring in these natural compounds derives from the aromatic amino acid tyrosine .Chemical Reactions Analysis
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), form an important class of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical and Chemical Properties Analysis
Isoquinoline is a colorless hygroscopic liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base, comparable to that of pyridine and quinoline . Its molecular formula is C9H7N, and it has a molecular weight of approximately 129.16 g/mol .Applications De Recherche Scientifique
Antitumor Agents
A class of derivatives, including 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones, has been identified as potential antitumor agents. They selectively inhibit cyclin-dependent kinase 4 (CDK4), a critical regulator in cell cycle control, making them promising for cancer treatment (Tsou et al., 2009).
Microwave-Assisted Synthesis for Antimicrobial Compounds
Research includes the development of an efficient microwave-assisted synthesis method for creating novel benzo[de]isoquinoline-1,3(2H)-diones. These compounds have shown significant antimicrobial activity against various bacteria, such as E. coli and Staphylococcus aureus (Sakram et al., 2018).
Analgesic Applications
Some studies focus on synthesizing analogs of drotaverine, a spasmolytic drug, using benzo[f]isoquinolines. These compounds have shown notable analgesic activity in tests, suggesting potential therapeutic applications for pain relief (Mikhailovskii et al., 2021).
Electroluminescent Materials
The synthesis of low-molecular-weight benzo[de]isoquinoline-1,3(2H)-diones has been explored for potential use in organic light-emitting devices. These compounds have unique photophysical properties, making them suitable for electroluminescent applications (Dobrikov et al., 2011).
Fluorescent Sensors
Studies have been conducted on the synthesis of naphthalimide-based chromophores, including derivatives of benzo[de]isoquinoline-1,3(2H)-diones. These compounds have been investigated for their potential as fluorescent sensors in detecting pH changes and metal ions (Staneva et al., 2020).
Aggregation-Enhanced Emission Materials
Research in the field of photophysical chemistry has explored the development of benzoisoquinoline-1,3-dione based compounds that exhibit aggregation-enhanced emission. These findings are pivotal for applications in advanced optoelectronic devices (Srivastava et al., 2016).
Mécanisme D'action
Safety and Hazards
The safety data sheet for isoquinoline indicates that it is combustible and toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation . It is suspected of causing genetic defects and may cause cancer . It also causes damage to organs through prolonged or repeated exposure .
Orientations Futures
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This provides creative inspiration and expands novel ideas for researchers in this field . The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action are areas of ongoing research .
Propriétés
IUPAC Name |
3-(2-phenylethyl)-2,4,5,6-tetrahydro-1H-benzo[f]isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N.ClH/c1-2-6-17(7-3-1)12-14-22-15-13-21-19(16-22)11-10-18-8-4-5-9-20(18)21;/h1-9H,10-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHLQYJLLBUDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C1CN(CC3)CCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B3001847.png)
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid](/img/structure/B3001849.png)


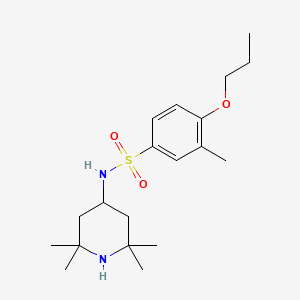
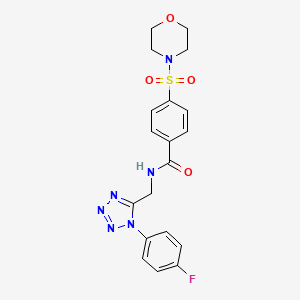
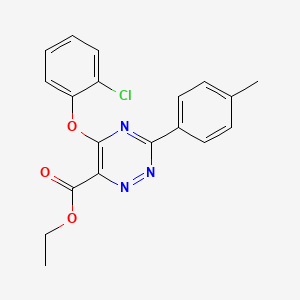
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B3001857.png)
![1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B3001858.png)
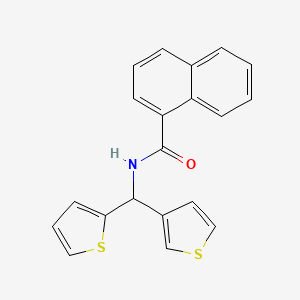
![2-((1-(3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3001860.png)
![6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3001865.png)

